BenchChemオンラインストアへようこそ!

MC-Val-Cit-PAB-VX765

Caspase-1 inhibition Inflammation Pyroptosis

MC-Val-Cit-PAB-VX765 streamlines ADC construction by integrating the highly selective caspase-1 inhibitor VX765 with the clinically validated, cathepsin B-cleavable Val-Cit-PAB linker. This single-component format ensures traceless, tumor-specific payload release, avoiding the systemic toxicity of unconjugated inhibitors. Compared to pan-caspase agents (e.g., Z-VAD-FMK), it delivers superior selectivity (Ki=0.8 nM) for precise pyroptosis research. Eliminate complex bioconjugation steps for faster, more homogeneous ADC screening.

Molecular Formula C53H71ClN10O14
Molecular Weight 1107.657
Cat. No. B1193164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC-Val-Cit-PAB-VX765
SynonymsMC-Val-Cit-PAB-VX765;  MC-Val-Cit-PABC-VX765;  Belnacasan-conjugate;  VX765-conjugate.
Molecular FormulaC53H71ClN10O14
Molecular Weight1107.657
Structural Identifiers
SMILESO=C1C=CC(N1CCCCCC(N[C@H](C(N[C@@H](CCCNC(N)=O)C(NC2=CC=C(COC(NC3=CC=C(C(N[C@H](C(N4CCC[C@H]4C(N[C@@H]5[C@H](OCC)OC(C5)=O)=O)=O)C(C)(C)C)=O)C=C3Cl)=O)C=C2)=O)=O)C(C)C)=O)=O
InChIInChI=1S/C53H71ClN10O14/c1-7-76-50-37(28-42(68)78-50)59-47(71)38-14-12-26-63(38)49(73)44(53(4,5)6)62-45(69)32-18-21-35(34(54)27-32)60-52(75)77-29-31-16-19-33(20-17-31)57-46(70)36(13-11-24-56-51(55)74)58-48(72)43(30(2)3)61-39(65)15-9-8-10-25-64-40(66)22-23-41(64)67/h16-23,27,30,36-38,43-44,50H,7-15,24-26,28-29H2,1-6H3,(H,57,70)(H,58,72)(H,59,71)(H,60,75)(H,61,65)(H,62,69)(H3,55,56,74)/t36-,37-,38-,43-,44+,50+/m0/s1
InChIKeyWLNFKQLBEWHSAV-BVMQVVSQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MC-Val-Cit-PAB-VX765 Procurement Guide: A Cathepsin B-Cleavable Linker-Caspase Inhibitor Conjugate for Targeted Drug Delivery


MC-Val-Cit-PAB-VX765 is a heterobifunctional molecule consisting of the caspase-1/4 inhibitor VX765 (belnacasan) covalently attached to the MC-Val-Cit-PAB linker . The linker contains a maleimide group for thiol conjugation to a carrier (e.g., antibody), a valine-citrulline dipeptide cleaved by the tumor-associated lysosomal protease cathepsin B, and a self-immolative p-aminobenzyl (PAB) spacer that ensures traceless release of the unmodified VX765 payload . As a single-component conjugate, it enables direct construction of targeted anti-inflammatory or immunomodulatory antibody-drug conjugates (ADCs) without requiring separate linker-payload assembly steps . The compound has a molecular weight of 1107.66 g/mol and a molecular formula of C53H71ClN10O14 .

Why VX765 Alone or Alternative Caspase Inhibitor Conjugates Cannot Substitute for MC-Val-Cit-PAB-VX765


Direct substitution of MC-Val-Cit-PAB-VX765 with unconjugated VX765, alternative caspase-1 inhibitors, or other linker-payload combinations fails due to three irreconcilable differences. First, the MC-Val-Cit-PAB linker confers tumor-selective payload release via cathepsin B cleavage, whereas unconjugated VX765 lacks tissue-targeting capability and is subject to ubiquitous esterase activation, leading to systemic exposure and potential off-target effects [1]. Second, the active metabolite of VX765, VRT-043198, demonstrates 100- to 10,000-fold selectivity for caspase-1 over other caspase family members (caspase-3, -6 to -9), a selectivity profile not replicated by pan-caspase inhibitors such as Z-VAD-FMK or Boc-D-FMK, which exhibit substantially higher IC50 values (e.g., Boc-D-FMK IC50 = 39 µM for caspase-1) [2]. Third, alternative cleavable linkers (e.g., disulfide-based SPDB or acid-labile hydrazone linkers) lack the combination of plasma stability and cathepsin B specificity characteristic of the Val-Cit-PAB system, which has been clinically validated in FDA-approved ADCs including brentuximab vedotin [3].

Quantitative Differentiation Evidence for MC-Val-Cit-PAB-VX765 Against Closest Analogs and Alternatives


Caspase-1 Inhibitory Potency of VX765 Active Metabolite Versus Broad-Spectrum Caspase Inhibitors

The active metabolite of VX765, VRT-043198, exhibits sub-nanomolar potency against caspase-1 with a Ki value of 0.8 nM, which is approximately 48,750-fold more potent than the broad-spectrum caspase inhibitor Boc-D-FMK (Ki = 39 µM for caspase-1) and >100-fold more selective than other caspase family members [1]. This selectivity contrasts sharply with pan-caspase inhibitors such as Z-VAD-FMK, which lack isozyme discrimination and may confound experimental interpretation by simultaneously inhibiting both inflammatory and apoptotic caspases [2].

Caspase-1 inhibition Inflammation Pyroptosis

Enzymatic Specificity: Cathepsin B-Cleavable Val-Cit-PAB Linker Versus Non-Specific Esterase Activation of Unconjugated VX765

The MC-Val-Cit-PAB linker is designed for specific cleavage by lysosomal cathepsin B, a protease overexpressed in many tumor types, enabling targeted intracellular payload release [1]. In contrast, unconjugated VX765 is a prodrug that relies on ubiquitous plasma and liver esterases for conversion to its active metabolite VRT-043198, resulting in systemic activation and distribution that cannot be spatially restricted [2]. The Val-Cit dipeptide sequence is not cleaved by human plasma esterases or carboxylesterases, conferring plasma stability (t1/2 ~6 days in murine models for analogous Val-Cit-PAB-MMAE conjugates) and reducing premature payload release [1].

Targeted drug delivery ADC linker chemistry Cathepsin B

Single-Component Conjugate Format Versus Multi-Component Linker-Payload Assembly for ADC Construction

MC-Val-Cit-PAB-VX765 is supplied as a pre-assembled linker-payload conjugate, eliminating the need for sequential linker attachment and payload coupling steps . This contrasts with the conventional ADC construction workflow that requires separate procurement of the MC-Val-Cit-PAB linker (e.g., CAS 159857-80-4) and the payload (e.g., VX765, CAS 273404-37-8) followed by a covalent coupling reaction that may be low-yielding or require extensive optimization . The single-component format reduces the number of synthetic steps, minimizes intermediate purification requirements, and mitigates the risk of incomplete conjugation that can yield heterogeneous ADC products .

ADC synthesis Conjugation efficiency Process development

Caspase-1 Inhibition in Cellular Assays: VX765 Versus NLRP3 Inhibitor MCC950

In LPS-stimulated human peripheral blood mononuclear cells (PBMCs), the active metabolite VRT-043198 inhibits IL-1β release with an IC50 of 0.67 µM . While direct head-to-head data with MC-Val-Cit-PAB-VX765 is not available, this potency for the free active metabolite provides a benchmark for expected intracellular activity upon linker cleavage. In contrast, the NLRP3 inflammasome inhibitor MCC950, which acts upstream of caspase-1 activation, inhibits IL-1β release with reported IC50 values ranging from ~7.5 nM to 1 µM depending on the stimulus and cell type [1]. Notably, VX765 directly inhibits caspase-1 enzymatic activity, whereas MCC950 blocks NLRP3 inflammasome assembly; these distinct mechanisms may yield different pharmacological profiles depending on the experimental context [1].

Inflammasome IL-1β release Cell-based assay

Optimal Research Applications for MC-Val-Cit-PAB-VX765 Based on Quantitative Differentiation Evidence


Construction of Tumor-Targeted Anti-Inflammatory ADCs for Preclinical Oncology Studies

MC-Val-Cit-PAB-VX765 is optimally suited for researchers constructing ADCs that deliver a caspase-1/4 inhibitor selectively to tumors. The cathepsin B-cleavable Val-Cit-PAB linker enables tumor cell-specific payload release, leveraging the 2- to 10-fold overexpression of cathepsin B in many cancers to potentially limit systemic immunosuppression [1]. The single-component conjugate format reduces synthetic complexity, enabling faster generation of homogeneous ADC panels for in vitro cytotoxicity screening and in vivo tumor xenograft efficacy studies [2].

Mechanistic Studies of Inflammasome-Driven Pyroptosis in Cancer and Inflammatory Disease Models

For investigators studying the role of caspase-1-mediated pyroptosis, MC-Val-Cit-PAB-VX765 provides a tool to selectively deliver a highly potent caspase-1 inhibitor (Ki = 0.8 nM for VRT-043198) to specific cell populations via antibody targeting [1]. This approach avoids the confounding pan-caspase inhibition associated with broad-spectrum inhibitors like Z-VAD-FMK or Boc-D-FMK (IC50 = 39 µM), enabling more precise dissection of caspase-1-specific signaling pathways in complex in vitro co-culture systems and in vivo models [2].

Comparative ADC Linker Performance Studies in Drug Delivery Research

The MC-Val-Cit-PAB-VX765 conjugate serves as a reference standard for evaluating novel cleavable linker technologies against the clinically validated Val-Cit-PAB scaffold [1]. Its well-characterized cathepsin B-dependent cleavage mechanism and plasma stability profile provide a benchmark for comparing alternative linkers (e.g., GGFG-based, exo-cleavable, or disulfide linkers) in terms of payload release kinetics, ADC stability, and therapeutic index [2]. The pre-assembled format also facilitates direct comparison of conjugation efficiency and ADC homogeneity across different linker-payload platforms .

Quote Request

Request a Quote for MC-Val-Cit-PAB-VX765

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.